BenchChemオンラインストアへようこそ!

1-Benzyl-3-bromopyridin-4-one

Cross-coupling C–C bond formation Synthetic methodology

1-Benzyl-3-bromopyridin-4-one (CAS 2570189-89-6, molecular formula C₁₂H₁₀BrNO, molecular weight 264.12 g/mol) is an N-alkylated 3-bromopyridin-4(1H)-one derivative that serves as a versatile halogenated heterocyclic intermediate. The compound features a bromine atom at the 3-position of the pyridin-4-one ring and a benzyl substituent at N1, positioning it within the broader class of N-benzyl pyridinones that have been extensively explored as p38 MAP kinase inhibitors and bromodomain-targeting scaffolds.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
Cat. No. B8206121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-bromopyridin-4-one
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC(=O)C(=C2)Br
InChIInChI=1S/C12H10BrNO/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-7,9H,8H2
InChIKeyRDKWPYOPILHCPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-bromopyridin-4-one – A Regiospecifically Halogenated N-Benzyl Pyridinone Building Block for Medicinal Chemistry and Cross-Coupling


1-Benzyl-3-bromopyridin-4-one (CAS 2570189-89-6, molecular formula C₁₂H₁₀BrNO, molecular weight 264.12 g/mol) [1] is an N-alkylated 3-bromopyridin-4(1H)-one derivative that serves as a versatile halogenated heterocyclic intermediate. The compound features a bromine atom at the 3-position of the pyridin-4-one ring and a benzyl substituent at N1, positioning it within the broader class of N-benzyl pyridinones that have been extensively explored as p38 MAP kinase inhibitors [2] and bromodomain-targeting scaffolds [3]. Its primary utility arises from the synthetic handle provided by the C3–Br bond, which enables downstream palladium-catalyzed cross-coupling transformations.

Why 1-Benzyl-3-bromopyridin-4-one Cannot Be Replaced by Generic N-Benzyl Pyridinone Analogs


Generic substitution among N-benzyl pyridinones fails because the bromine atom at the 3-position is not a passive structural element—it dictates both cross-coupling reactivity and biological target engagement. Experimental studies on monohalopyridine Suzuki–Miyaura coupling demonstrate that the reactivity order of halogen substituents is Br > I >> Cl, and that the C3 position is more reactive than C2 or C4 [1]. Consequently, 3-chloro or 3-iodo analogs cannot deliver the same coupling efficiency, while 2-bromo or 4-bromo regioisomers exhibit reduced reactivity at the halogenated position. Furthermore, in biological contexts, the 3-bromo substituent enables halogen bonding interactions with protein targets that contribute to binding affinity and specificity , as demonstrated by co-crystal structures of closely related 3-bromo-N-benzyl pyridinones bound to p38α kinase (PDB: 3HP2) [2]. The non-brominated analog (1-benzylpyridin-4-one, CAS 72359-37-6) lacks this halogen bonding capacity entirely, resulting in a fundamentally different molecular recognition profile.

Quantitative Differentiation Evidence for 1-Benzyl-3-bromopyridin-4-one Relative to Its Closest Analogs


C3-Bromo Substituent Confers Superior Suzuki–Miyaura Cross-Coupling Yield: Br > I >> Cl

In a systematic study of Suzuki–Miyaura cross-coupling of monohalopyridines with a borated L-aspartic acid derivative, the experimental yield order across halogen substituents was Br > I >> Cl, and across ring positions was C3 > C2, C4 [1]. Under optimized conditions, 3-bromopyridine afforded the coupling product quantitatively, whereas 3-chloropyridine gave substantially lower yields and 3-iodopyridine gave intermediate yields [1]. This establishes that 1-benzyl-3-bromopyridin-4-one provides the optimal halogen for downstream derivatization compared to its 3-chloro (CAS not commercially common) and 3-iodo congeners.

Cross-coupling C–C bond formation Synthetic methodology

Brominated 4-Pyridone Series Exhibits Markedly Higher Photosynthetic Electron Transport Inhibition Than Non-Brominated Analogues

A structure–activity relationship study of 4-pyrones and 4-pyridones as photosynthetic electron transport inhibitors demonstrated that the brominated 4-pyridone series possesses remarkably higher inhibitory activities than its non-brominated analogues in a Hill reaction assay targeting the plastoquinone pool [1]. Although this study did not test 1-benzyl-3-bromopyridin-4-one specifically, the class-level finding indicates that bromination of the 4-pyridone core is a critical determinant of biological potency in this application, providing a rationale for selecting the 3-bromo congener over 1-benzylpyridin-4-one (CAS 72359-37-6) in agrochemical or photosynthetic inhibition screens.

Photosynthetic inhibition Agrochemical discovery Structure–activity relationship

3-Bromo-N-Benzyl Pyridinone Scaffold Validated by Co-Crystal Structure with p38α Kinase (PDB: 3HP2, 2.15 Å Resolution)

A closely related 3-bromo-N-benzyl pyridinone derivative (1-benzyl-4-(benzyloxy)-3-bromopyridin-2(1H)-one) was co-crystallized with human p38α MAP kinase, yielding a high-resolution (2.15 Å) X-ray crystal structure deposited as PDB ID 3HP2 [1][2]. This structure, reported by Selness et al. (2009) [3], revealed that the ligand occupies two binding sites—the ATP site and a distal site—with the 3-bromo substituent contributing to the binding interaction network. The non-brominated N-benzyl pyridinone HTS hit from which this series was derived showed substantially weaker p38α inhibition [3], confirming that the bromine atom is essential for achieving the potency required for kinase inhibitor development. The crystallographically validated binding mode provides a structural rationale for selecting the 3-bromo compound over the non-halogenated parent scaffold in kinase-focused medicinal chemistry programs.

Kinase inhibition Structure-based drug design p38 MAP kinase

High-Value Application Scenarios for 1-Benzyl-3-bromopyridin-4-one Based on Verified Differentiation Evidence


Palladium-Catalyzed Cross-Coupling Library Synthesis Requiring High and Predictable Conversion

When building focused libraries of 3-arylated or 3-alkynylated N-benzyl pyridinones via Suzuki–Miyaura or Sonogashira coupling, 1-benzyl-3-bromopyridin-4-one is the preferred substrate because the C3–Br bond yields the highest experimental coupling efficiency among halogens (Br > I >> Cl) and ring positions (C3 > C2, C4) [1]. Selecting this specific intermediate minimizes the need for reaction re-optimization when scaling from discovery to medicinal chemistry production.

p38α MAP Kinase Inhibitor Development Based on Structurally Validated N-Benzyl Pyridinone Scaffolds

Medicinal chemistry teams pursuing ATP-competitive p38α inhibitors can use 1-benzyl-3-bromopyridin-4-one as a key intermediate for installing diversity elements at the 3-position while retaining the N-benzyl motif shown to engage the kinase hinge region. The co-crystal structure of the closely related 3-bromo-N-benzyl pyridinone (PDB: 3HP2) provides direct structural guidance for rational design [2][3]. The 3-bromo substituent is critical to potency, as the non-brominated HTS hit was substantially weaker [3].

Agrochemical Discovery Programs Targeting Photosynthetic Electron Transport

For laboratories screening 4-pyridinone derivatives as herbicide leads, the brominated scaffold is essential—SAR studies have demonstrated that brominated 4-pyridones possess remarkably higher Hill reaction inhibitory activity than their non-brominated counterparts [4]. 1-Benzyl-3-bromopyridin-4-one provides the brominated core necessary for detectable photosynthetic inhibition, whereas the debrominated analog (1-benzylpyridin-4-one) is unlikely to produce a positive screening result in this assay.

Halogen Bonding-Enabled Fragment-Based Drug Discovery

The C3–Br substituent in 1-benzyl-3-bromopyridin-4-one serves as a halogen bond donor that can engage backbone carbonyl oxygens in protein binding pockets [5]. This property is absent in the 3-H, 3-Cl, and 3-F analogs. Fragment-based screening libraries that include this compound can exploit halogen bonding to achieve binding poses not accessible to non-brominated fragments, increasing the probability of identifying quality hits against targets with suitable acceptor residues.

Quote Request

Request a Quote for 1-Benzyl-3-bromopyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.